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Compound of Interest

Compound Name: CC-885-CH2-Peg1-NH-CH3

Cat. No.: B12412776

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cereblon E3 ligase modulator, CC-
885, and its functionalized counterpart, CC-885-CH2-Peg1-NH-CH3. We delve into the core
mechanism of action, detail its established and potential therapeutic targets, present key
guantitative data, and outline relevant experimental methodologies. This document serves as a
comprehensive resource for researchers and drug development professionals investigating the
therapeutic applications of this potent molecular glue.

Introduction: From Molecular Glue to Targeted
Protein Degradation

CC-885 is a potent anti-tumor agent that functions as a "molecular glue,” modulating the
substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This activity
leads to the ubiquitination and subsequent proteasomal degradation of specific cellular
proteins, known as neosubstrates. The compound CC-885-CH2-Peg1-NH-CH3 is a derivative
of CC-885, functionalized with a linker. This modification enables its use as a "neoDegrader” in
the synthesis of Antibody neoDegrader Conjugates (AnDCs), a strategy designed to deliver the
potent protein-degrading activity of CC-885 specifically to cancer cells.[3][4]

Core Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
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CC-885 exerts its effects by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin
ligase (CRL4-CRBN) complex.[5] This binding event creates a novel interface on the CRBN
surface, which in turn recruits specific proteins that are not normally targeted by this E3 ligase.
This induced proximity leads to the polyubiquitination of the "neosubstrate" protein, marking it
for degradation by the 26S proteasome. This targeted protein degradation is the fundamental

mechanism driving the therapeutic effects of CC-885.
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CC-885 hijacks the CRL4-CRBN complex to degrade neosubstrates.

Therapeutic Targets of the CC-885 Core
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The therapeutic potential of CC-885 stems from its ability to induce the degradation of key
proteins involved in cancer cell proliferation and survival. The primary and most well-
characterized target is GSPT1, but several other promising neosubstrates have been identified.

GSPT1 (G1 to S Phase Transition 1)

GSPT1, a translation termination factor, is the principal target responsible for the potent anti-
tumor activity of CC-885.[2][6]

e Function of GSPT1: GSPTL1 is a crucial component of the translation termination complex,
which is responsible for ending protein synthesis.

o Consequence of Degradation: Degradation of GSPT1 leads to impaired translation
termination, resulting in ribosome stalling and the activation of stress response pathways,
ultimately triggering p53-independent apoptosis in cancer cells.[7] This mechanism has
shown particular promise in acute myeloid leukemia (AML).[2][7]

PLK1 (Polo-like Kinase 1)

PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers,
including non-small-cell lung cancer (NSCLC).

e Function of PLK1: PLK1 plays a critical role in mitosis, including centrosome maturation,
spindle assembly, and cytokinesis.

o Consequence of Degradation: CC-885 has been shown to induce the CRBN- and p97-
dependent ubiquitination and degradation of PLK1.[8][9] This degradation synergizes with
PLK1 inhibitors like volasertib to suppress lung cancer cell growth, even in models with
acquired resistance to volasertib.[8][10]

CDK4 (Cyclin-Dependent Kinase 4)

CDKA4 is a critical driver of cell cycle progression, and its dysregulation is a hallmark of many
cancers, including multiple myeloma.

e Function of CDK4: CDK4, in complex with cyclin D, phosphorylates the retinoblastoma (RB)
protein, leading to the release of E2F transcription factors and entry into the S phase of the
cell cycle.
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e Consequence of Degradation: In multiple myeloma cells, CC-885 selectively induces the
ubiquitination and degradation of CDK4 in a CRBN-dependent manner.[11] This leads to
reduced RB phosphorylation, cell cycle arrest, and apoptosis.[11]

BNIP3L (BCL2/adenovirus E1B 19 kDa protein-
interacting protein 3-like)

BNIP3L is a protein involved in mitophagy, the selective degradation of mitochondria.

o Function of BNIP3L: BNIP3L is a receptor that mediates the removal of damaged
mitochondria, a process that can be exploited by cancer cells for survival.

o Consequence of Degradation: CC-885 can induce the degradation of BNIP3L, thereby
inhibiting mitophagy.[12] This finding suggests that CC-885 could enhance the efficacy of
mitochondria-targeting drugs in cancers like AML.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of CC-885 against

various cancer cell lines.

Table 1: Anti-proliferative Activity of CC-885 in Various Cell Lines

Cell Line Cancer Type IC50 (pM) Citation
Acute Myeloid

MOLM-13 _ <1 [1]
Leukemia

THLE-2 Human Liver Epithelial <1 [1]
Non-Small-Cell Lung ) o

A549 ~1 (in combination) [13]

Cancer

Non-Small-Cell Lung ) o
NCI-H1299 ~1 (in combination) [13]
Cancer

Table 2: Comparison of Anti-proliferative Activity with Other IMiDs®
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Compound IC50 in AML cell lines (uM)  Citation
CC-885 <1 [1]
Lenalidomide >10 [1]
Pomalidomide >10 [1]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the
activity of CC-885.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary
Complex Formation

This protocol is designed to verify the CC-885-dependent interaction between CRBN and its
neosubstrates.

e Cell Culture and Treatment: Culture HEK293T cells transiently transfected with constructs for

CRBN and HA-tagged GSPT1 (or other neosubstrates).

o Pre-treatment: Treat cells with a proteasome inhibitor such as MLN-4924 (1 uM) for 3 hours
prior to CC-885 treatment to prevent the degradation of the target protein.

o CC-885 Treatment: Treat cells with CC-885 (e.g., 10 uM) or a vehicle control (DMSO) for 2
hours.

o Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase
inhibitors.

e Immunoprecipitation: Incubate the cell lysates with an anti-HA antibody to pull down the HA-
tagged neosubstrate.

» Washing: Wash the immunoprecipitates to remove non-specific binding proteins.

« Elution and Western Blotting: Elute the protein complexes and analyze the presence of co-
precipitated CRBN by Western blotting using a CRBN-specific antibody.
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Co-Immunoprecipitation Workflow
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Workflow for Co-Immunoprecipitation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a
neosubstrate in the presence of CC-885.
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» Reaction Components: Combine purified E1 ubiquitin-activating enzyme, E2 ubiquitin-
conjugating enzyme, ubiquitin, ATP, and the purified CRL4-CRBN complex in a reaction
buffer.

o Addition of Substrate and Compound: Add the purified neosubstrate and either CC-885 or a
vehicle control to the reaction mixture.

 Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for
the ubiquitination reaction to proceed.

e Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
Analyze the ubiquitination of the neosubstrate by Western blotting using an antibody specific
to the neosubstrate, looking for a ladder of higher molecular weight bands corresponding to
polyubiquitination.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of CC-885 on cancer cell lines.

o Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

o Compound Treatment: Treat the cells with a serial dilution of CC-885 or a vehicle control.
 Incubation: Incubate the plates for a specified period (e.g., 72 hours).

 Viability Assessment: Measure cell viability using a commercially available assay, such as
the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an
indicator of metabolically active cells.

o Data Analysis: Calculate the IC50 value, which is the concentration of the compound that
inhibits cell growth by 50%, using appropriate software.

Conclusion and Future Directions

CC-885 represents a powerful tool for targeted protein degradation with significant therapeutic
potential across a range of malignancies. Its ability to induce the degradation of key cancer
drivers like GSPT1, PLK1, and CDK4 underscores the promise of the molecular glue approach.
The development of CC-885-CH2-Pegl1-NH-CH3 for the creation of Antibody neoDegrader
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Conjugates offers an exciting avenue for enhancing the tumor-specific delivery of this potent
agent, potentially improving its therapeutic index. Future research will likely focus on identifying
additional neosubstrates, exploring novel combination therapies, and advancing the clinical
development of CC-885 and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed
[pubmed.ncbi.nim.nih.gov]

e 3. CC-885-CH2-PEG1-NH-CH3 | TargetMol [targetmol.com]
* 4. medchemexpress.com [medchemexpress.com]
e 5. aacrjournals.org [aacrjournals.org]

e 6. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

o 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing
normal hematopoietic stem cells - PMC [pmc.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]

e 9. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation
and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nim.nih.gov]

e 10. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation
and Synergizes with Volasertib to Suppress Lung Cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

e 11. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of
CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of
BNIP3L - PMC [pmc.ncbi.nim.nih.gov]

e 13. selleckchem.com [selleckchem.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12412776?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/CC-885.html
https://pubmed.ncbi.nlm.nih.gov/27338790/
https://pubmed.ncbi.nlm.nih.gov/27338790/
https://www.targetmol.com/compound/cc-885-ch2-peg1-nh-ch3
https://www.medchemexpress.com/cc-885-ch2-peg1-nh-ch3.html
https://aacrjournals.org/cancerdiscovery/article/6/8/OF15/5769/The-Cereblon-Modulator-CC-885-Exhibits-Antitumor
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9224
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9224
https://pmc.ncbi.nlm.nih.gov/articles/PMC9374383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9374383/
https://www.researchgate.net/publication/342412801_A_Cereblon_Modulator_CC-885_Induces_CRBN-_and_p97-Dependent_PLK1_Degradation_and_Synergizes_with_Volasertib_to_Suppress_Lung_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC7369516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7369516/
https://pubmed.ncbi.nlm.nih.gov/32728610/
https://pubmed.ncbi.nlm.nih.gov/32728610/
https://pubmed.ncbi.nlm.nih.gov/32728610/
https://pubmed.ncbi.nlm.nih.gov/33676183/
https://pubmed.ncbi.nlm.nih.gov/33676183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7608331/
https://www.selleckchem.com/products/cc-885.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Unveiling the Therapeutic Potential of CC-885
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12412776#potential-therapeutic-targets-of-cc-885-
ch2-pegl-nh-ch3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b12412776#potential-therapeutic-targets-of-cc-885-ch2-peg1-nh-ch3
https://www.benchchem.com/product/b12412776#potential-therapeutic-targets-of-cc-885-ch2-peg1-nh-ch3
https://www.benchchem.com/product/b12412776#potential-therapeutic-targets-of-cc-885-ch2-peg1-nh-ch3
https://www.benchchem.com/product/b12412776#potential-therapeutic-targets-of-cc-885-ch2-peg1-nh-ch3
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12412776?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

